molecular formula C9H6BrF3O3 B2563797 2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetic acid CAS No. 1536204-48-4

2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetic acid

Cat. No. B2563797
CAS RN: 1536204-48-4
M. Wt: 299.043
InChI Key: MFIGLJRVBTWJKN-UHFFFAOYSA-N
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Description

“2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetic acid” is a chemical compound with the CAS Number: 689300-81-0 . It has a molecular weight of 299.04 and its IUPAC name is 2-(2-bromo-4-(trifluoromethyl)phenoxy)acetic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetic acid” is 1S/C9H6BrF3O3/c10-6-3-5(9(11,12)13)1-2-7(6)16-4-8(14)15/h1-3H,4H2,(H,14,15) . This indicates the presence of bromine, fluorine, and oxygen atoms in the compound, along with carbon and hydrogen .


Physical And Chemical Properties Analysis

“2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetic acid” is a powder that is stored at room temperature . It has a molecular weight of 299.04 .

Scientific Research Applications

Analytical Techniques

  • Characterization of Metabolites: Research has utilized chemical derivatization and degradation techniques combined with mass spectrometry for the characterization of metabolites related to 2-bromooctylphenoxy acetic acid, which shares a structural similarity with the compound (Fujita et al., 2001). This application is crucial for understanding the environmental fate and biological impacts of such compounds.

Environmental Chemistry

  • Photocatalytic Degradation: Titanium dioxide-mediated photocatalysis has been studied for the degradation of various organic pollutants, including phenoxyacetic acid derivatives (Bahnemann et al., 2007). This research is significant for environmental remediation and understanding the breakdown of such compounds under environmental conditions.

Biochemistry and Molecular Biology

  • Fluorescence Chemosensors: The compound 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid, which is structurally related, has been used in developing fluorescence turn-on chemosensors for the selective and sensitive detection of Al(3+) in living cells (Gui et al., 2015). This application highlights the potential use of similar compounds in bioimaging and molecular detection technologies.

Chemical Synthesis and Catalysis

  • Catalysis in Organic Synthesis: Research into the synthesis of certain compounds has explored the use of related phenoxyacetic acid derivatives as catalysts or reagents, demonstrating their utility in facilitating chemical reactions and synthesis processes (Sonyanaik et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c10-7-2-1-5(16-4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIGLJRVBTWJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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